2-(2-Bromoethyl)spiro[3.3]heptane
CAS No.: 2137790-92-0
Cat. No.: VC6652764
Molecular Formula: C9H15Br
Molecular Weight: 203.123
* For research use only. Not for human or veterinary use.
![2-(2-Bromoethyl)spiro[3.3]heptane - 2137790-92-0](/images/structure/VC6652764.png)
Specification
CAS No. | 2137790-92-0 |
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Molecular Formula | C9H15Br |
Molecular Weight | 203.123 |
IUPAC Name | 2-(2-bromoethyl)spiro[3.3]heptane |
Standard InChI | InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2 |
Standard InChI Key | UJOQCTVKBNHGKS-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CC(C2)CCBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 2-(2-Bromoethyl)spiro[3.3]heptane consists of a spiro[3.3]heptane system—a bicyclic framework comprising two cyclopropane rings fused at a central carbon atom. A bromoethyl substituent () is attached to one of the bridgehead carbons, introducing both steric bulk and electrophilic character. The spiro junction imposes significant ring strain, which enhances reactivity while maintaining structural rigidity.
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass (g/mol) | 189.09 | |
Density (g/cm³) | Not reported | – |
Melting Point (°C) | Not reported | – |
Boiling Point (°C) | Not reported | – |
Solubility | Likely soluble in organic solvents |
Note: Experimental data for density, melting point, and boiling point remain undocumented in publicly available literature .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves functionalizing spiro[3.3]heptane precursors. A documented method includes:
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Spirocyclic Core Formation: Reacting 1-sulfonylcyclopropanol with lithiated 1-sulfonylbicyclo[1.1.0]butane under nucleophilic addition conditions, followed by a -sigmatropic rearrangement to yield the spiro[3.3]heptane skeleton.
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Bromination: Introducing the bromoethyl group via alkylation of the spirocyclic intermediate with 1,2-dibromoethane or analogous bromomethylating agents .
Key Reaction Conditions:
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Temperature: −78°C to 25°C (for lithiation steps).
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Yield: Optimized through careful stoichiometric control and purification via column chromatography.
Chemical Reactivity and Functionalization
The bromoethyl group serves as a reactive handle for diverse transformations:
Nucleophilic Substitution
Applications in Scientific Research
Medicinal Chemistry
Spirocyclic compounds are prized as bioisosteres for aromatic rings due to their three-dimensionality and metabolic stability. 2-(2-Bromoethyl)spiro[3.3]heptane has been explored as a precursor to:
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Kinase Inhibitors: Rigid spiro scaffolds mimic ATP-binding motifs in protein kinases.
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GPCR Modulators: The compound’s conformational restriction aids in targeting allosteric binding pockets.
Materials Science
The spirocyclic core’s rigidity makes it suitable for:
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High-Performance Polymers: Enhancing thermal stability and mechanical strength.
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Liquid Crystals: Tailoring mesophase behavior through functionalization .
Recent Advances and Future Directions
Recent studies (2024–2025) highlight:
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Catalytic Asymmetric Synthesis: Enantioselective routes to spirocyclic bromides for chiral drug intermediates .
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Photopharmacology: Photo-labile derivatives for spatiotemporal control of drug activity.
Future research may focus on:
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Expanding the compound’s utility in click chemistry.
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Investigating its pharmacokinetic properties in vivo.
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